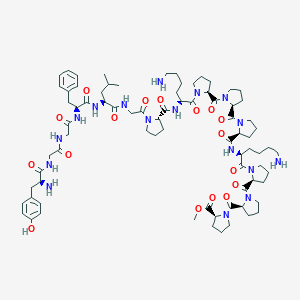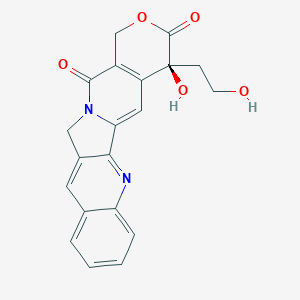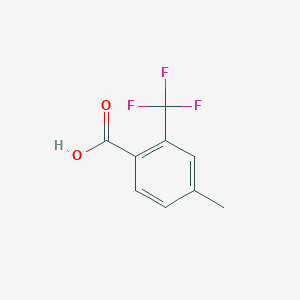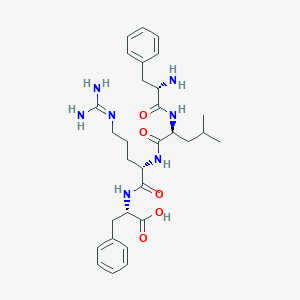
Phenylalanyl-leucyl-arginyl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanyl-leucyl-arginyl-phenylalanine (FLRF) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of four amino acids, namely phenylalanine, leucine, arginine, and phenylalanine, in that order. FLRF has been synthesized using various methods and has shown promising results in different scientific studies.
科学研究应用
Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential use as an immunomodulatory agent, with promising results in animal models. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of Phenylalanyl-leucyl-arginyl-phenylalanine is not fully understood, but it is believed to act through various pathways. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells, such as macrophages and T cells. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to improve cognitive function and protect against neurodegeneration. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells and can enhance the immune response. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
Phenylalanyl-leucyl-arginyl-phenylalanine has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, Phenylalanyl-leucyl-arginyl-phenylalanine also has some limitations, such as its limited solubility in aqueous solutions and its potential to degrade over time.
未来方向
There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its mechanism of action. Additionally, Phenylalanyl-leucyl-arginyl-phenylalanine could be used as a tool in neuroscience research to further understand the role of NMDA receptors in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine could be studied further for its potential as an immunomodulatory agent. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine could be investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Conclusion:
In conclusion, Phenylalanyl-leucyl-arginyl-phenylalanine is a peptide that has shown promise in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive tool for lab experiments. Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects, immunomodulatory properties, and anticancer properties, among others. There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, and further investigation of this peptide could lead to new discoveries in various fields.
合成方法
Phenylalanyl-leucyl-arginyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in a solution phase. Both methods have been used to successfully synthesize Phenylalanyl-leucyl-arginyl-phenylalanine, with SPPS being the preferred method due to its higher yield and purity.
属性
CAS 编号 |
122075-70-1 |
|---|---|
产品名称 |
Phenylalanyl-leucyl-arginyl-phenylalanine |
分子式 |
C30H43N7O5 |
分子量 |
581.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O5/c1-19(2)16-24(36-26(38)22(31)17-20-10-5-3-6-11-20)28(40)35-23(14-9-15-34-30(32)33)27(39)37-25(29(41)42)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H,35,40)(H,36,38)(H,37,39)(H,41,42)(H4,32,33,34)/t22-,23-,24-,25-/m0/s1 |
InChI 键 |
ZEIYPKQQLSUPOT-QORCZRPOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
序列 |
FLRF |
同义词 |
FLRF peptide Phe-Leu-Arg-Phe phenylalanyl-leucyl-arginyl-phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)

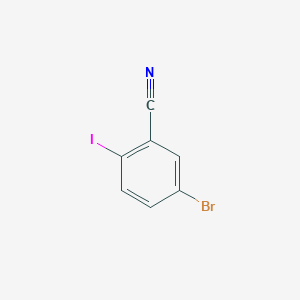

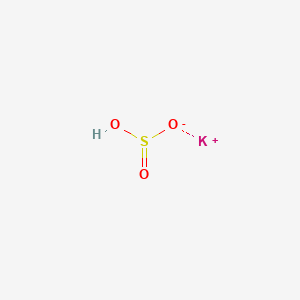
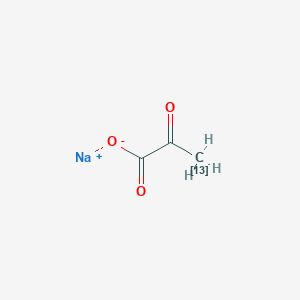
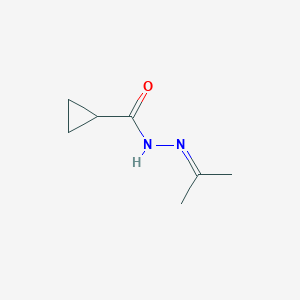
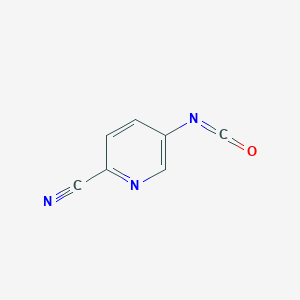
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
